molecular formula C10H13ClN2O B6228560 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine CAS No. 1274479-43-4

4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine

Cat. No. B6228560
CAS RN: 1274479-43-4
M. Wt: 212.7
InChI Key:
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Description

“4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine” is a chemical compound with a variety of properties . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, FTIR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to undergo a variety of chemical reactions. They are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight and formula can be determined using mass spectrometry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine involves the reaction of 4-chloro-6-methyl-2-hydroxypyrimidine with 3-chloropropanol in the presence of a base to form the intermediate 4-chloro-6-methyl-2-(3-hydroxypropyl)pyrimidine. This intermediate is then reacted with acetic anhydride in the presence of a base to form the final product.", "Starting Materials": [ "4-chloro-6-methyl-2-hydroxypyrimidine", "3-chloropropanol", "acetic anhydride", "base" ], "Reaction": [ { "Reactants": "4-chloro-6-methyl-2-hydroxypyrimidine, 3-chloropropanol, base", "Conditions": "Heating at reflux", "Products": "4-chloro-6-methyl-2-(3-hydroxypropyl)pyrimidine" }, { "Reactants": "4-chloro-6-methyl-2-(3-hydroxypropyl)pyrimidine, acetic anhydride, base", "Conditions": "Heating at reflux", "Products": "4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine" } ] }

CAS RN

1274479-43-4

Molecular Formula

C10H13ClN2O

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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